4-Methanesulfonylpiperazin-1-amine
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Overview
Description
4-Methanesulfonylpiperazin-1-amine is a chemical compound with the molecular formula C5H13N3O2S and a molecular weight of 179.24 g/mol . It is characterized by the presence of a piperazine ring substituted with a methanesulfonyl group and an amine group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonylpiperazin-1-amine typically involves the reaction of piperazine with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
Piperazine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonylpiperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted piperazine.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
4-Methanesulfonylpiperazin-1-amine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methanesulfonylpiperazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine: Lacks the methanesulfonyl group, resulting in different chemical reactivity.
4-Sulfamoylpiperazine: Contains a sulfamoyl group instead of a methanesulfonyl group, leading to different biological activities.
1-Methylpiperazine: Substituted at the nitrogen atom, affecting its chemical and biological properties.
Uniqueness
4-Methanesulfonylpiperazin-1-amine is unique due to the presence of both a methanesulfonyl group and an amine group on the piperazine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
4-methylsulfonylpiperazin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S/c1-11(9,10)8-4-2-7(6)3-5-8/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDTPMJNKGMLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607420 |
Source
|
Record name | 4-(Methanesulfonyl)piperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78484-45-4 |
Source
|
Record name | 4-(Methanesulfonyl)piperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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